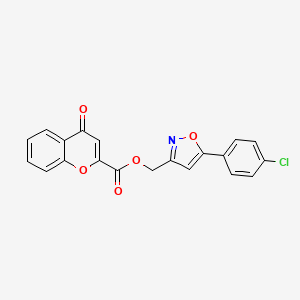

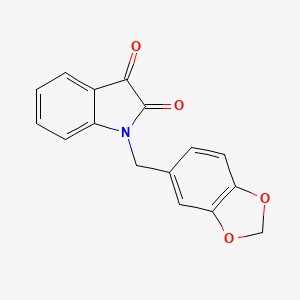

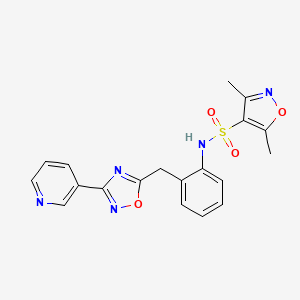

![molecular formula C19H22N6O3 B2634845 3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396857-11-6](/img/structure/B2634845.png)

3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimido[4,5-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are often synthesized as part of efforts to discover new drugs, particularly for cancer treatment .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of aminopyrimidines with various reagents . For example, 5-acetyl-4-aminopyrimidines can be acylated with carboxylic anhydrides or acid chlorides, and then cyclized to form pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new rings or the modification of existing rings . For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides can result in the formation of pyrimidino[4,5-d][1,3]oxazines .Aplicaciones Científicas De Investigación

Synthesis Approaches

A diverse range of synthetic approaches for derivatives of 3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione and related compounds has been explored, demonstrating the chemical flexibility and potential for structural variation within this class of compounds. For instance, Bazgir et al. (2008) reported a three-component, one-pot synthesis of new pyrimido[4,5-d]pyrimidine-2,4-dione derivatives, showcasing an efficient process under solvent-free conditions (Bazgir et al., 2008). Additionally, Dabiri et al. (2007) developed a novel, one-pot, microwave-assisted synthesis method for Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives, emphasizing the method's efficiency and high yield (Dabiri et al., 2007).

Structural Variations and Transformations

Structural diversity is a key feature in the development of these compounds, with various transformations yielding different derivative structures. For instance, Furrer et al. (1994) synthesized new antithrombotic compounds with beneficial cerebral and peripheral effects from a representative compound, demonstrating the potential therapeutic applications of these derivatives (Furrer et al., 1994). Similarly, Sirakanyan et al. (2018) developed new heterocyclic systems based on 7-benzyl-3-chloro-1-(morpholin-4-yl)-5,6,7,8-tetrahydro-2,7-naphthiridine-4-carbonitrile, highlighting the versatility in creating novel structures (Sirakanyan et al., 2018).

Potential Applications

Bioactivity and Antioxidant Properties

The structural similarity of these compounds to bioactive entities like purines and pteridines suggests potential biological activity. For example, Cahyana et al. (2020) synthesized pyrimido[4,5-d]pyrimidine derivatives and tested their activity as antioxidants, indicating the potential medicinal applications of these compounds (Cahyana et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

6-benzyl-2-(2-morpholin-4-ylethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3/c26-17-15-12-21-18(20-6-7-24-8-10-28-11-9-24)22-16(15)23-19(27)25(17)13-14-4-2-1-3-5-14/h1-5,12H,6-11,13H2,(H2,20,21,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNDEAGOXMIEJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-(5-fluoropyrimidin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2634764.png)

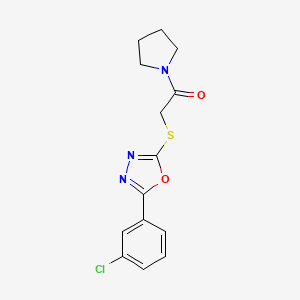

![2-(3,4-dimethoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2634766.png)

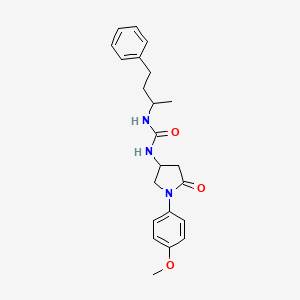

![Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2634774.png)

![4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine](/img/structure/B2634775.png)

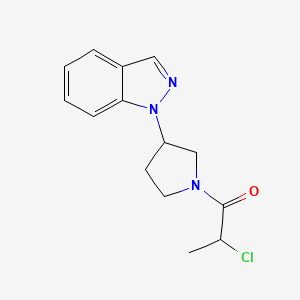

![2-[2-(4-Aminopyrimidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2634780.png)